Glycine (2-13C) is synthesized from natural glycine through isotopic labeling techniques. It is classified under amino acids and is notable for its non-polar side chain, making it a key player in protein structure and function. The compound is commercially available from suppliers like Cambridge Isotope Laboratories, which provides it in high purity (99% for Carbon-13 and 98% for Nitrogen-15) for various scientific applications .
The synthesis of Glycine (2-13C) typically involves the incorporation of Carbon-13 into the glycine molecule through chemical reactions that utilize labeled precursors. The most common method includes:
The synthesis process often requires careful control of reaction conditions to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and confirm isotopic labeling through mass spectrometry .
Glycine (2-13C) retains the same molecular structure as natural glycine, with the addition of a Carbon-13 atom at the second carbon position. The molecular formula remains , with a molecular weight of approximately 77.05 g/mol.
Glycine (2-13C) participates in various biochemical reactions, particularly in metabolic pathways where it serves as a precursor for other biomolecules such as glutathione. Key reactions include:
Mass spectrometry techniques are often employed to analyze the incorporation of Glycine (2-13C) into metabolic products, allowing researchers to track its fate within biological systems accurately .
The mechanism of action for Glycine (2-13C) primarily involves its role as a substrate in metabolic pathways. Upon ingestion or administration, it enters various metabolic cycles:
Studies utilizing Glycine (2-13C) have shown that its incorporation rates can be quantitatively measured in tissues, providing insights into protein synthesis rates and metabolic fluxes .
Glycine (2-13C) appears as a white crystalline solid at room temperature with high solubility in water due to its ionic nature.
Relevant analyses indicate that while Glycine itself is non-toxic, care should be taken during handling due to potential hazards associated with its concentrated forms .
Glycine (2-13C) has several applications in scientific research:
Stable isotope infusion protocols enable real-time monitoring of metabolic dynamics in living systems. For glycine (2-¹³C), these protocols typically employ intravenous delivery to ensure precise control over tracer enrichment levels. Continuous infusion maintains isotopic steady state, essential for quantifying metabolic fluxes in central pathways such as the tricarboxylic acid (TCA) cycle and one-carbon metabolism [2] [6]. By contrast, single-bolus administration captures transient labeling kinetics but may yield lower enrichment in downstream metabolites like serine or glutathione derivatives [6].
Advanced protocols incorporate adaptive infusion rates to account for inter-individual variations in glycine clearance. For example, in hepatic studies, glycine (2-¹³C) enrichment in plasma stabilizes within 1–2 hours under continuous infusion, enabling accurate measurement of de novo serine synthesis and oxidative glycine decarboxylation [7]. The tracer’s positional ¹³C label is particularly valuable for tracking methyl group transfers in folate cycles due to glycine’s role as a primary one-carbon donor [2].
Table 1: Comparison of Infusion Protocols for Glycine (2-¹³C)
Protocol Type | Duration | Key Advantages | Metabolic Coverage |
---|---|---|---|
Continuous Infusion | 2–6 hours | Steady-state enrichment; Simplified flux calculations | Comprehensive coverage of TCA cycle, one-carbon metabolism |
Single Bolus | <1 hour | Captures rapid kinetics; Lower tracer cost | Limited to fast-turnover pathways (e.g., glycolysis) |
Primed-Continuous | 3–8 hours | Faster steady-state; Reduced equilibration time | Amino acid fluxes, nucleotide synthesis |
Primed, constant infusion combines an initial tracer bolus with sustained infusion to accelerate isotopic equilibration. This technique is ideal for quantifying whole-body glycine flux and turnover rates in post-absorptive states. The priming dose rapidly elevates plasma glycine (2-¹³C) enrichment, while constant infusion maintains plateau concentrations for duration-dependent pathways like collagen synthesis or urinary oxalate formation [7].
Key parameters derived include:
In human studies, primed infusions of glycine (2-¹³C) at 6 μmol/(kg·h) achieve plasma enrichments of 4–5% without perturbing natural glycine pools. This precision revealed that <0.1% of glycine is converted to urinary oxalate, challenging historical assumptions about amino acid-derived oxalate synthesis [7].
Table 2: Glycine Flux Parameters Measured via Primed, Constant Infusion
Flux Parameter | Symbol | Typical Value | Biological Interpretation |
---|---|---|---|
Rate of appearance | Ra | 35–40 μmol/(kg·h) | Whole-body glycine production |
Oxidative disposal | Rd_ox | 12–15 μmol/(kg·h) | Decarboxylation via GCS complex |
Serine synthesis flux | Ser_syn | 5–8 μmol/(kg·h) | One-carbon transfer to serine |
Glycine (2-¹³C) tracing in post-absorptive humans elucidates liver-centric metabolism during fasting. Mass spectrometry (MS) analysis of tissue biopsies reveals compartmentalized enrichment in hepatic metabolites:
These studies quantify metabolic flexibility during nutrient scarcity. For example, glycine (2-¹³C) tracing in fasted individuals shows increased glycine cleavage system (GCS) flux to support gluconeogenesis via one-carbon donation to tetrahydrofolate (THF) [2]. Unexpectedly, branched-chain amino acid (BCAA) transamination in the human liver correlates with glycine enrichment, suggesting glycine mitigates BCAA toxicity via conjugation pathways [10].
Table 3: Metabolic Functions Quantified Using Glycine (2-¹³C) in Human Liver
Pathway | Key Metabolite | MFA Insights | Biological Significance |
---|---|---|---|
One-carbon metabolism | 5,10-CH₂-THF | Flux: 0.8–1.2 μmol/(g·h) | Nucleotide synthesis; Redox balance |
Glutathione synthesis | Glycyl-cysteine | Contribution: 40–60% | Oxidative stress response |
Creatine biosynthesis | Guanidinoacetate | Synthesis rate: 0.3 μmol/(g·h) | Energy buffering in muscle/brain |
Dual-tracer experiments integrate glycine (2-¹³C) with complementary isotopes (e.g., [U-¹³C]glucose or [¹⁵N]glutamine) to resolve cross-organ fluxes. Genetic algorithm-based optimizations identify synergistic tracer pairs that maximize flux identifiability. For glycine metabolism, optimal partners include:
Mass isotopomer distribution (MID) analysis of blood/tissue metabolites reveals organ-specific routing. For instance, after administering glycine (2-¹³C) and [U-¹³C₅]glutamine, the liver shows higher M+1 glycine (from glutamine), while muscle exhibits M+2 glycine (from glucose) [5]. Computational flux reconciliation using tools like Metran or INCA integrates these data into whole-body models, highlighting inter-organ cycles such as the muscle-liver glycine-serine shuttle [9] [10].
Table 4: Optimized Tracer Combinations for Multi-Organ Glycine Flux Analysis
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6